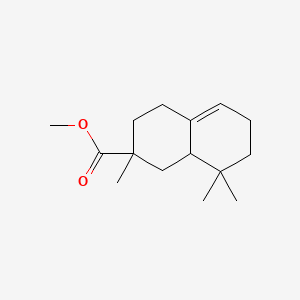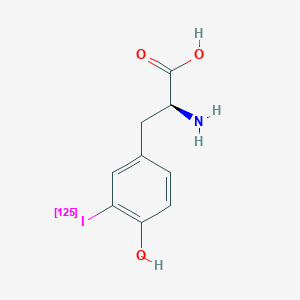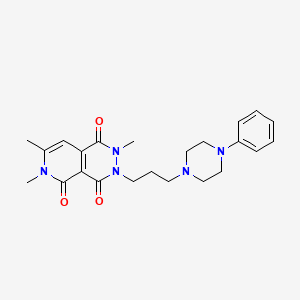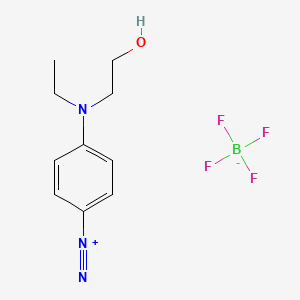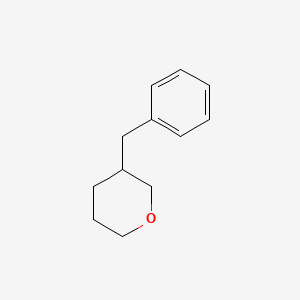
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with the molecular formula C15H20ClNO4S . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a thioxomethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps. The process begins with the chlorination of a phenoxy compound, followed by the introduction of a thioxomethylamino group. The final step involves esterification with propanoic acid. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
化学反応の分析
Types of Reactions
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, methyl ester
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, butyl ester
Uniqueness
Compared to similar compounds, propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester exhibits unique properties due to its specific ester group. This affects its solubility, reactivity, and biological activity, making it suitable for particular applications where other esters may not be as effective .
特性
CAS番号 |
165549-93-9 |
|---|---|
分子式 |
C15H20ClNO4S |
分子量 |
345.8 g/mol |
IUPAC名 |
ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]propanoate |
InChI |
InChI=1S/C15H20ClNO4S/c1-5-19-14(18)10(4)21-13-8-11(6-7-12(13)16)17-15(22)20-9(2)3/h6-10H,5H2,1-4H3,(H,17,22) |
InChIキー |
FNQAVNUUDDFTBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


